Enhanced Potency at Human TAAR1 Compared to the Structural Analog Phenethylamine
2-Phenoxyethanamine demonstrates a quantifiably higher potency for activating the human Trace Amine-Associated Receptor 1 (TAAR1) compared to its close structural analog, phenethylamine. In a functional assay measuring calcium accumulation in CHOK1 cells co-expressing human TAAR1 and Galpha16, the EC50 for 2-phenoxyethanamine was determined to be 1.79 µM [1]. In a separate study using the same functional assay system, the EC50 for phenethylamine was reported as 8.8 µM [2].
| Evidence Dimension | TAAR1 Activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.79 µM |
| Comparator Or Baseline | Phenethylamine: EC50 = 8.8 µM |
| Quantified Difference | Approximately 4.9-fold higher potency for 2-phenoxyethanamine |
| Conditions | Human TAAR1 expressed in CHOK1 cells; calcium accumulation assay |
Why This Matters
For researchers investigating TAAR1-mediated pathways, the higher potency of 2-phenoxyethanamine translates to a lower required concentration in assays, which can reduce off-target effects and improve experimental signal-to-noise ratios.
- [1] BindingDB. BDBM50302307: 2-phenoxyethanamine TAAR1 EC50 Data. Accessed 2026. View Source
- [2] PMC11174489. Table 1: TAAR1 EC50 for Phenethylamine. Nutrients, 2024. View Source
